molecular formula C12H22O4 B8422313 Tert-butyl 3-ethyl-4-propyldioxetane-3-carboxylate

Tert-butyl 3-ethyl-4-propyldioxetane-3-carboxylate

Cat. No. B8422313
M. Wt: 230.30 g/mol
InChI Key: UQSGFZLFVDICFF-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethyl-4-propyldioxetane-3-carboxylate is a useful research compound. Its molecular formula is C12H22O4 and its molecular weight is 230.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-ethyl-4-propyldioxetane-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-ethyl-4-propyldioxetane-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 3-ethyl-4-propyldioxetane-3-carboxylate

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-ethyl-4-propyldioxetane-3-carboxylate

InChI

InChI=1S/C12H22O4/c1-6-8-9-12(7-2,16-15-9)10(13)14-11(3,4)5/h9H,6-8H2,1-5H3

InChI Key

UQSGFZLFVDICFF-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(OO1)(CC)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Before the start of the reaction, the loop reactor is filled with a solution of 25.8% by weight of tert-butyl hydroperoxide and 16.4% by weight of potassium hydroxide. Initially 24.6 kg/h of a solution of 70% by weight of tert-butyl hydroperoxide in water, 24.0 kg/h of a solution of 45% by weight of potassium hydroxide in water, 17.4 kg/h of water and 24.0 kg/h of 2-ethylhexanoyl chloride are then fed to the loop reactor. Cooling with cooling water keeps the internal temperature at 35° C. in the loop reactor and at 27° C. in the stirred cell reactor. The partial neutralization is effected with 5.4 kg/h of 31% by weight hydrochloric acid with addition of 6.0 kg/h of water at a temperature of 18° C. The organic phase is extracted with 26.0 kg/h of a 15% by weight aqueous solution of potassium hydroxide. This affords 29.2 kg/h of aqueous extract comprising 10.8% by weight of tert-butyl hydroperoxide and 13.4% by weight of potassium hydroxide, which are feeded into the loop reactor. From the time at which the aqueous extract is recycled into the loop reactor, the metered addition of the feedstocks is changed to 20.0 kg/h of a solution of 70% by weight of tert-butyl hydroperoxide in water, 15.4 kg/h of a solution of 45% by weight of potassium hydroxide in water and 1.4 kg/h of water. After the extraction, the organic phase is washed with 36.0 kg/h of a solution of 1% by weight of sodium sulphite and 0.2% by weight of sulphuric acid, and dried by stripping at 33° C. and 40 mbar. 31.6 kg/h of tert-butyl peroxy-2-ethylhexanoate are obtained with a purity of 99.3% (98.5% yield based on 2-ethylhexanoyl chloride).
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Synthesis routes and methods II

Procedure details

The reaction is effected in a reactor arrangement of a first reactor of type A with a downstream reactor of type B. 2.42 kg/l·h of a 26% by weight solution of tert-butyl hydroperoxide and 17% by weight of potassium hydroxide in water and 0.86 kg/l·h of 2-ethylhexanoyl chloride are fed to the first reactor. The dosage rates are based on the total volume of the reactor arrangement in litres. Cooling with cooling water keeps the internal temperature in both reactors at 46° C. The reaction mixture withdrawn from the second reactor is mixed with 1.5 kg/l·h of demineralized water and the organic phase is removed. The organic phase is washed successively with an 8% by weight solution of sodium hydroxide in water, with a solution of 10% by weight of sodium sulphite in water comprising acetic acid, and with demineralized water, and then dried with calcium chloride. 1.06 kg/l·h of tert-butyl peroxy-2-ethylhexanoate are obtained (93.1% based on 2-ethyl-hexanoyl chloride).
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Synthesis routes and methods III

Procedure details

The reaction is effected in a reactor arrangement of a first reactor of type E with a downstream reactor of type C. Before the start of the reaction, the first reactor is filled with a solution of 25.8% by weight of tert-butyl hydroperoxide and 16.4% by weight of potassium hydroxide in water. 24.6 kg/h of a solution of 70% by weight of tert-butyl hydroperoxide in water, 24.2 kg/h of a solution of 45% by weight of potassium hydroxide in water, 17.4 kg/h of water and 24.0 kg/h of 2-ethylhexanoyl chloride are then fed to the first reactor. Cooling with cooling water keeps the internal temperature in the first reactor at 35° C. and in the second reactor at 27° C. The organic phase is removed from the reaction mixture withdrawn from the second reactor. The organic phase is washed successively with an 8% by weight solution of sodium hydroxide in water, with a solution of 10% by weight of sodium sulphite in water comprising acetic acid and with a 1% by weight solution of sodium hydrogencarbonate in water, and then dried by stripping in a column with random packing at 33° C. and 35 to 40 mbar. 31.4 kg/h of tert-butyl peroxy-2-ethylhexanoate are obtained (98.5% based on 2-ethylhexanoyl chloride). The space-time yield is 2.53 kg/l·h.
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